1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea
Description
1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea is a urea derivative characterized by two distinct aromatic substituents: a 2-fluorophenyl group and a 4-(6-morpholinopyridazin-3-yl)phenyl moiety. The morpholinopyridazinyl group introduces a heterocyclic system that may improve solubility and target binding affinity, as morpholine is known to enhance hydrophilicity in drug-like molecules . Structural studies of analogous compounds have utilized SHELX software for crystallographic refinement, suggesting that the target compound’s conformation could be accurately determined using similar methods .
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2/c22-17-3-1-2-4-19(17)24-21(28)23-16-7-5-15(6-8-16)18-9-10-20(26-25-18)27-11-13-29-14-12-27/h1-10H,11-14H2,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSCPPPONNVMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea typically involves the reaction of 2-fluoroaniline with 4-(6-morpholinopyridazin-3-yl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases such as cancer, due to its ability to inhibit specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea would involve its interaction with molecular targets such as enzymes, receptors, or proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the urea backbone but differ in substituents, leading to variations in physicochemical and biological properties. Key comparisons include:
a. 1-(2-Fluorophenyl)-3-[2-(3-isopropenylphenyl)-2-propanyl]urea ()
- Substituents: Replaces the morpholinopyridazinyl group with a bulky isopropenylphenyl moiety.
- Biological Relevance : Such lipophilic groups may enhance membrane permeability but could limit target specificity in kinase inhibition assays.
b. 1-(2-Fluoro-4-methyl-5-(2-methyl-7-(methylamino)-1,6-naphthyridin-3-yl)phenyl)-3-(4-methoxy-4-methylpentyl)urea ()
- Substituents : Features a naphthyridine core instead of pyridazine and a methoxyalkyl chain.
- The methoxyalkyl chain may improve solubility compared to the target compound’s morpholine group .
- Biological Relevance : Naphthyridine derivatives are often associated with kinase or protease inhibition, suggesting divergent target profiles compared to pyridazine-based compounds.
c. 1-(2-Fluorophenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione ()
- Substituents : Retains the fluorophenyl and morpholinyl groups but incorporates a diazinane-dione core.
- Impact : The diazinane-dione system introduces hydrogen-bonding sites, which could enhance binding to polar residues in enzymatic pockets. However, the absence of pyridazine may reduce aromatic stacking efficiency .
Data Table: Structural and Predicted Properties
Research Findings and Implications
- Kinase Inhibition : Pyridazine-containing compounds (e.g., target compound) demonstrate selective binding to ATP pockets in kinases due to their planar structure, whereas naphthyridine analogs () may target larger binding sites .
- Solubility : Morpholine groups (target compound, ) improve water solubility compared to alkyl or aromatic substituents (), critical for oral bioavailability .
- Crystallography : SHELX-refined structures of related urea derivatives reveal that fluorophenyl groups adopt coplanar conformations with urea carbonyls, optimizing hydrogen-bond networks .
Biological Activity
1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a unique structural framework, this compound includes a fluorinated phenyl group and a morpholinopyridazin moiety, which may contribute to its pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula: C22H22FN5O
- Molecular Weight: Approximately 393.4 g/mol
- Structural Features: The compound features a urea functional group, a fluorinated phenyl ring, and a morpholinopyridazine structure that may enhance its biological interactions.
Preliminary studies suggest that 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea exhibits significant anti-cancer properties. The mechanism of action is believed to involve:
- Inhibition of specific enzymes or pathways crucial for tumor growth.
- Interaction with various biological targets, including kinases and other molecular receptors.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies, highlighting its potential as an anti-cancer agent and its role in other therapeutic contexts.
Antiproliferative Effects
Research indicates that derivatives of this compound demonstrate promising antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- IC50 Values: Varying concentrations were tested, with some derivatives showing IC50 values in the micromolar range, indicating effective inhibition of cell proliferation.
Anti-inflammatory Properties
In addition to its anticancer potential, related compounds have exhibited anti-inflammatory effects. For example:
- A study on morpholinyl-pyridazin derivatives showed significant reduction in inflammation markers in animal models at doses of 20 and 40 mg/kg .
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A recent investigation assessed the efficacy of 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea against various cancer types. The results indicated that the compound inhibited cell growth significantly compared to controls.
- Mechanism: The study suggested that the compound's action may be linked to the inhibition of specific kinases involved in cell cycle regulation.
-
Safety Profile Assessment :
- Safety evaluations revealed low toxicity levels in preliminary animal studies, with no significant adverse effects observed at therapeutic doses.
Q & A
Basic: What are the optimized synthetic routes for 1-(2-Fluorophenyl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the pyridazine core via cyclization of hydrazine derivatives with diketones or via Suzuki coupling for aryl substitution .
- Step 2: Functionalization of the pyridazine ring with morpholine using nucleophilic aromatic substitution under reflux in aprotic solvents (e.g., DMF or THF) .
- Step 3: Urea bond formation via reaction of 2-fluorophenyl isocyanate with the amine-functionalized pyridazine intermediate. This step requires anhydrous conditions and catalytic bases like triethylamine to enhance reactivity .
Critical Parameters:
| Parameter | Optimal Conditions | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C (Step 2) | Higher temps improve morpholine coupling but risk decomposition. |
| Solvent | DMF (Step 2), THF (Step 3) | Polar aprotic solvents enhance nucleophilicity. |
| Purification | Column chromatography (silica gel, ethyl acetate/hexane) | Removes unreacted isocyanate and byproducts . |
Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR: Confirms substitution patterns on the fluorophenyl and pyridazine rings. The morpholine protons appear as a multiplet at δ 3.6–3.8 ppm, while the urea NH resonates at δ 8.5–9.0 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z 423.16 for C21H20FN5O2) .
- IR Spectroscopy: Identifies urea C=O stretch (~1640–1680 cm⁻¹) and morpholine C-O-C absorption (~1100 cm⁻¹) .
- HPLC-PDA: Assesses purity (>95%) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
Advanced: How does the compound’s structural configuration affect its interaction with biological targets, such as kinases or GPCRs?
Methodological Answer:
The fluorophenyl and morpholinopyridazine moieties contribute to target engagement:
- Fluorophenyl Group: Enhances lipophilicity (logP ~3.2), improving membrane permeability. The electron-withdrawing fluorine atom stabilizes π-π stacking with kinase ATP-binding pockets .
- Morpholinopyridazine Core: Acts as a hydrogen bond acceptor via the pyridazine N-atoms, mimicking adenine in kinase inhibitors. The morpholine oxygen may form water-mediated interactions .
Case Study:
In CB1 receptor modulation, analogous pyridazinyl ureas (e.g., PSNCBAM-1) act as allosteric inhibitors by binding to a hydrophobic cleft adjacent to the orthosteric site . Computational docking (AutoDock Vina) predicts similar binding modes for this compound .
Advanced: What strategies are recommended for resolving contradictions in biological activity data across different in vitro models?
Methodological Answer:
Contradictions often arise from assay conditions or metabolite interference:
- Metabolic Stability: Test in rat liver microsomes (RLM) or human hepatocytes. If unstable (e.g., t1/2 < 30 min), degradation products (e.g., fluorophenylurea fragments) may confound activity .
- Assay Optimization:
- Orthogonal Validation: Combine SPR (binding affinity) with functional assays (cAMP/GTPγS for GPCRs) to confirm target engagement .
Advanced: What computational methods are employed to predict the binding affinity and selectivity of this urea derivative toward kinase targets?
Methodological Answer:
- Molecular Docking: Use crystal structures (PDB: 3QAK for PI3Kγ) to model interactions. The morpholine oxygen aligns with key hinge-region residues (e.g., Val882) .
- MD Simulations (AMBER/CHARMM): Assess binding stability over 100 ns. Root-mean-square fluctuation (RMSF) analysis identifies flexible regions (e.g., urea linker) affecting selectivity .
- Free Energy Perturbation (FEP): Quantify ΔΔG for fluorine substitution. Fluorophenyl improves affinity (~1.2 kcal/mol) by reducing desolvation penalties .
Basic: How can researchers design SAR studies to evaluate the contribution of the fluorophenyl and morpholinopyridazine moieties to biological activity?
Methodological Answer:
SAR Design:
| Variation | Biological Impact | Reference Compound |
|---|---|---|
| Replace fluorophenyl with chlorophenyl | ↓ Activity (steric clash) | 1-(3-Chlorophenyl)-3-(2-morpholinophenyl)urea |
| Replace morpholine with piperazine | ↑ Solubility but ↓ potency | 1-(2-Fluorophenyl)-3-(4-(6-piperazinylpyridazin-3-yl)phenyl)urea |
| Remove pyridazine ring | Complete loss of activity | Simple urea analogs |
Assays:
Advanced: What in vitro models are appropriate for assessing the compound’s metabolic stability and potential toxicity?
Methodological Answer:
- Metabolic Stability:
- Toxicity Profiling:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
